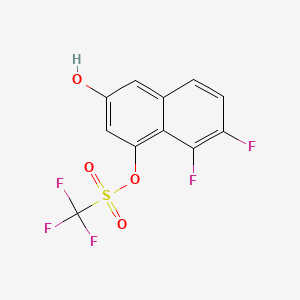

7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate

Description

7,8-Difluoro-3-hydroxy-1-naphthyl trifluoromethanesulfonate is an aryl trifluoromethanesulfonate ester characterized by a naphthyl backbone substituted with fluorine atoms at positions 7 and 8, a hydroxyl group at position 3, and a trifluoromethanesulfonate (triflate) group at position 1. The fluorine substituents may enhance electron-withdrawing effects, influencing reactivity and stability.

Properties

Molecular Formula |

C11H5F5O4S |

|---|---|

Molecular Weight |

328.21 g/mol |

IUPAC Name |

(7,8-difluoro-3-hydroxynaphthalen-1-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C11H5F5O4S/c12-7-2-1-5-3-6(17)4-8(9(5)10(7)13)20-21(18,19)11(14,15)16/h1-4,17H |

InChI Key |

NFQFFSPNTUCEBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)O)OS(=O)(=O)C(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Naphthalene Derivatives

1.1. Direct Electrophilic or Nucleophilic Fluorination

The initial step involves introducing fluorine atoms at the 7 and 8 positions of the naphthalene ring. Due to the electronic nature of the aromatic system, electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be employed under controlled conditions to achieve regioselective fluorination. Alternatively, nucleophilic fluorination using fluoride sources like tetrabutylammonium fluoride (TBAF) in the presence of activating groups or directing groups on the naphthalene ring can be utilized.

1.2. Fluorination Using Difluorocarbene or Difluoromethylating Agents

Recent advances suggest the use of difluorocarbene precursors, such as TMSCF2, to introduce fluorinated groups via carbene addition to aromatic systems, followed by oxidative or substitution steps to achieve the desired difluoro substitution at positions 7 and 8.

Hydroxylation at the 3-Position

The hydroxyl group at the 3-position can be introduced via oxidative hydroxylation of the aromatic ring or through nucleophilic substitution reactions if suitable leaving groups are present.

Selective hydroxylation at the 3-position can be achieved through directed ortho-hydroxylation using reagents such as osmium tetroxide (OsO4) with co-oxidants or via electrophilic aromatic substitution with hydroxylating agents under regioselective conditions.

2.2. Functional Group Interconversion

Alternatively, starting from a precursor bearing a suitable leaving group (e.g., halide or ester), nucleophilic substitution with hydroxide or water under basic conditions can furnish the phenolic hydroxyl group.

Triflation of the Hydroxy Group

The final step involves converting the phenolic hydroxyl group into the trifluoromethanesulfonate ester. This is achieved through triflation, a well-established reaction in organic synthesis.

- Triflic anhydride (Tf2O) is the reagent of choice for triflation.

- The reaction is typically performed in an inert solvent such as dichloromethane (DCM) at low temperatures (−78°C to 0°C).

- A base such as pyridine or triethylamine is used to scavenge the generated triflic acid and facilitate the formation of the triflate ester.

- Dissolve the hydroxylated naphthalene derivative in dry DCM.

- Cool the solution to −78°C.

- Add an equimolar amount of pyridine or triethylamine.

- Slowly add triflic anhydride dropwise under stirring.

- Allow the reaction to warm to room temperature and stir until completion.

- Quench with water, extract, and purify via chromatography.

Representative Synthesis Scheme

| Step | Description | Reagents / Conditions | Reference / Notes |

|---|---|---|---|

| 1 | Fluorination at positions 7 and 8 | Selectfluor or NFSI, mild heating | Based on electrophilic fluorination techniques |

| 2 | Hydroxylation at 3-position | OsO4, or nucleophilic substitution | Directed hydroxylation or substitution |

| 3 | Triflation of hydroxyl group | Tf2O, pyridine, DCM, −78°C to room temp | Standard triflation protocol |

Additional Considerations and Optimization

- Regioselectivity : Fluorination and hydroxylation steps require regioselective control, often achieved through directing groups or specific reaction conditions.

- Yield Optimization : Use of anhydrous conditions, low temperatures, and excess reagents can improve yields.

- Purification : Chromatography and recrystallization are employed to isolate pure triflate derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Electrophilic fluorination | Selectfluor, NFSI | Regioselectivity, mild conditions | Possible over-fluorination |

| Nucleophilic fluorination | TBAF, difluorocarbene precursors | High selectivity | Requires activation steps |

| Hydroxylation | OsO4, nucleophilic substitution | Precise hydroxyl introduction | Toxic reagents, regioselectivity challenges |

| Triflation | Tf2O, pyridine | Efficient ester formation | Sensitive to moisture |

Chemical Reactions Analysis

7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The trifluoromethanesulfonate group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting various biochemical pathways. The trifluoromethanesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Reactivity and Chemoselectivity

- Alkylation Efficiency: MeOTf and ethyl triflate exhibit high reactivity under microwave-assisted conditions (150°C, 300–350 W, 10–15 min) with cesium carbonate as a base, achieving oxygen-to-sulfur alkylation ratios of 5:1 for pyridine derivatives .

- Steric and Electronic Effects : The naphthyl group in the target compound introduces steric hindrance and electron-withdrawing fluorine substituents, which could stabilize the triflate leaving group but slow reaction kinetics compared to smaller alkyl triflates.

Aryl Trifluoromethanesulfonate Derivatives

Aryl triflates are common in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Leaving Group Ability : Triflate groups on aromatic systems are superior to mesylates or tosylates due to stronger electron-withdrawing effects. The fluorine atoms in the target compound may further enhance this property.

- Stability : Aryl triflates are generally stable under anhydrous conditions but hydrolyze in the presence of moisture. The hydroxyl group in the target compound necessitates careful handling to avoid premature degradation.

Thioxanthene and Pharmaceutical Derivatives

Thioxanthene-based trifluoromethyl compounds (e.g., flupentixol, fluphenazine) share structural motifs with the target compound, particularly in their aromatic and electron-deficient systems . Key distinctions include:

- Pharmacological Relevance : Thioxanthene derivatives are antipsychotic agents, whereas the target compound’s bioactivity remains unexplored.

- Synthetic Pathways : Thioxanthenes often require multi-step functionalization, while the target compound’s synthesis might leverage direct triflation of a fluorinated naphthol precursor.

Data Tables

Table 1: Comparative Analysis of Trifluoromethanesulfonate Derivatives

Research Findings and Limitations

- Reactivity Trends : Alkyl triflates outperform aryl triflates in alkylation efficiency under standard conditions, but fluorine substituents in the target compound may partially offset steric limitations by enhancing leaving group ability .

- Safety Considerations : Methyl triflate’s hazards (e.g., corrosivity) suggest stringent handling protocols for all trifluoromethanesulfonate derivatives, though the target compound’s hazards remain uncharacterized.

- Knowledge Gaps: Direct experimental data on the target compound’s synthesis, stability, and reactivity are absent in the provided evidence, necessitating further research.

Biological Activity

7,8-Difluoro-3-hydroxy-1-naphthyl trifluoromethanesulfonate (CAS Number: 2621935-33-7) is a synthetic compound that belongs to the class of organofluorine compounds. Its unique chemical structure and properties make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 328.21 g/mol. The compound features a naphthalene core substituted with fluorine and hydroxy groups, contributing to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.21 g/mol |

| CAS Number | 2621935-33-7 |

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that compounds containing trifluoromethanesulfonate groups can act as potent electrophiles, potentially modifying proteins and nucleic acids through covalent bonding.

Case Studies

A review of literature reveals several case studies involving related compounds that provide insights into the biological activity of this compound:

- Study on Fluorinated Naphthalenes : A study examined the effects of various fluorinated naphthalene derivatives on human cancer cell lines. Results indicated that certain substitutions led to increased cytotoxicity against breast cancer cells, suggesting a potential therapeutic application for similar structures .

- In Vitro Assays : In vitro assays have demonstrated that organofluorine compounds can modulate signaling pathways associated with apoptosis and cell proliferation. These findings emphasize the need for further investigation into the specific mechanisms by which this compound exerts its effects .

Toxicological Considerations

While organofluorine compounds can exhibit beneficial biological activities, they also pose potential toxicity risks. Toxicological assessments are crucial for understanding the safety profile of this compound:

Q & A

Q. What are the key synthetic challenges in preparing 7,8-Difluoro-3-hydroxy-1-naphthyl Trifluoromethanesulfonate, and how can they be methodologically addressed?

The synthesis of this compound involves balancing fluorination and sulfonation steps. Key challenges include:

- Fluorine incorporation : Fluorination at the 7,8-positions requires precise control of reaction conditions (e.g., temperature, fluorinating agents like SF₄ or DAST) to avoid over-fluorination or side reactions.

- Hydroxy group protection : The 3-hydroxy group must be protected (e.g., using silyl ethers or acetyl groups) before trifluoromethanesulfonate esterification to prevent undesired side reactions.

- Esterification selectivity : Trifluoromethanesulfonic anhydride (Tf₂O) is typically used, but competing sulfonation at other positions may occur. Column chromatography or recrystallization is recommended for purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC or GC with fluorinated-phase columns to assess purity (>93% as per industrial standards) .

- Spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₅F₅O₄S, exact mass ~340.98 g/mol) .

Advanced Research Questions

Q. How does the trifluoromethanesulfonate group influence the compound’s reactivity in cross-coupling reactions?

The triflate group acts as a superior leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Researchers should:

- Optimize catalytic systems (e.g., Pd(PPh₃)₄ or XPhos Pd G3) to enhance turnover rates.

- Monitor reaction progress via TLC or in-situ ¹⁹F NMR to detect intermediates like arylpalladium triflate complexes.

- Note that steric hindrance from the difluoro-naphthyl backbone may reduce reactivity compared to simpler aryl triflates .

Q. What experimental strategies mitigate thermal or hydrolytic instability during storage?

- Storage conditions : Use anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the triflate group.

- Stabilizers : Add molecular sieves or desiccants to containers.

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 2 weeks) with periodic HPLC analysis to quantify decomposition products .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., enzyme inhibition or cytotoxicity) using standardized protocols (e.g., IC₅₀ determination via nonlinear regression).

- Structural analogs : Compare activity with related compounds (e.g., 8-F-THQ or trifluoromethyl-naphthyridines) to identify SAR trends .

- Meta-analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile variability in reported EC₅₀ values .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking simulations : Use software like AutoDock Vina to model binding to fluorophore-labeled enzymes (e.g., kinases or GPCRs).

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., in GROMACS).

- QSAR modeling : Corrogate electronic effects of fluorine substituents on binding affinity using Hammett σ constants .

Methodological Frameworks

Q. How should researchers design experiments to study environmental degradation pathways?

- Hydrolysis studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C, analyzing breakdown products via LC-MS.

- Photolysis : Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight degradation, tracking triflate group cleavage .

- Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What strategies optimize synthetic yields while minimizing hazardous byproducts?

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks.

- Green solvents : Replace DCM with cyclopentyl methyl ether (CPME) for triflate esterification.

- Byproduct analysis : Use GC-MS to identify and quantify hazardous intermediates (e.g., triflic acid) .

Data Interpretation & Reporting

Q. How should researchers address discrepancies in spectroscopic data across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.